molecular formula C20H21NO2 B14994379 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B14994379
M. Wt: 307.4 g/mol
InChI Key: NHQGQXSZVMDPJR-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Acetamide Formation: The acetamide moiety can be formed by reacting the benzofuran derivative with acetic anhydride or acetyl chloride.

    N-Benzylation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-ethyl-1-benzofuran-3-yl)-N-benzylacetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-chlorobenzyl)acetamide
  • 2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is unique due to the presence of the 4-methylbenzyl group, which may impart specific biological activities and chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H21NO2/c1-3-15-8-9-19-18(10-15)17(13-23-19)11-20(22)21-12-16-6-4-14(2)5-7-16/h4-10,13H,3,11-12H2,1-2H3,(H,21,22)

InChI Key

NHQGQXSZVMDPJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)C

Origin of Product

United States

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